molecular formula C7H16N3O3PS B14548582 S-[2-({2-[(2-Cyanoethyl)amino]ethyl}amino)ethyl] dihydrogen phosphorothioate CAS No. 62220-10-4

S-[2-({2-[(2-Cyanoethyl)amino]ethyl}amino)ethyl] dihydrogen phosphorothioate

Cat. No.: B14548582
CAS No.: 62220-10-4
M. Wt: 253.26 g/mol
InChI Key: GHSCBLIYMGZDFN-UHFFFAOYSA-N
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Description

S-[2-({2-[(2-Cyanoethyl)amino]ethyl}amino)ethyl] dihydrogen phosphorothioate: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a phosphorothioate group, which is known for its stability and resistance to enzymatic degradation. The compound’s structure includes a cyanoethyl group, which contributes to its reactivity and potential for forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[2-({2-[(2-Cyanoethyl)amino]ethyl}amino)ethyl] dihydrogen phosphorothioate typically involves a multi-step process. One common method includes the reaction of 2-cyanoethylamine with ethylenediamine to form an intermediate, which is then reacted with dihydrogen phosphorothioate under controlled conditions. The reaction conditions often require a specific temperature range and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

S-[2-({2-[(2-Cyanoethyl)amino]ethyl}amino)ethyl] dihydrogen phosphorothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine.

    Substitution: The cyanoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

S-[2-({2-[(2-Cyanoethyl)amino]ethyl}amino)ethyl] dihydrogen phosphorothioate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s stability makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which S-[2-({2-[(2-Cyanoethyl)amino]ethyl}amino)ethyl] dihydrogen phosphorothioate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphorothioate group can inhibit enzymatic activity by binding to the active site, while the cyanoethyl group can interact with other molecular targets, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • S-[2-({2-[(2-Cyanoethyl)amino]ethyl}amino)ethyl] dihydrogen phosphate
  • S-[2-({2-[(2-Cyanoethyl)amino]ethyl}amino)ethyl] dihydrogen phosphite

Uniqueness

Compared to similar compounds, S-[2-({2-[(2-Cyanoethyl)amino]ethyl}amino)ethyl] dihydrogen phosphorothioate is unique due to the presence of the phosphorothioate group, which provides enhanced stability and resistance to enzymatic degradation. This makes it particularly valuable in applications where stability is crucial, such as in drug development and biochemical research.

Properties

CAS No.

62220-10-4

Molecular Formula

C7H16N3O3PS

Molecular Weight

253.26 g/mol

IUPAC Name

2-[2-(2-cyanoethylamino)ethylamino]ethylsulfanylphosphonic acid

InChI

InChI=1S/C7H16N3O3PS/c8-2-1-3-9-4-5-10-6-7-15-14(11,12)13/h9-10H,1,3-7H2,(H2,11,12,13)

InChI Key

GHSCBLIYMGZDFN-UHFFFAOYSA-N

Canonical SMILES

C(CNCCNCCSP(=O)(O)O)C#N

Origin of Product

United States

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